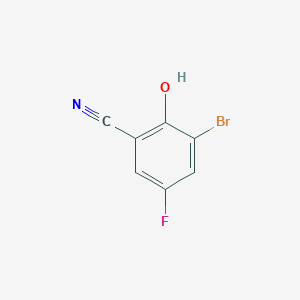

3-Bromo-5-fluoro-2-hydroxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-5-fluoro-2-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 g/mol .

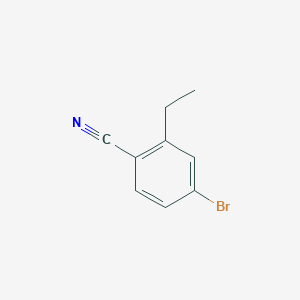

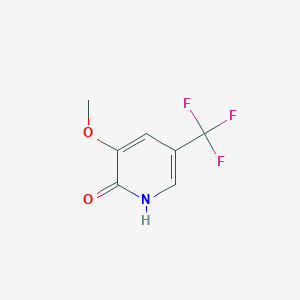

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 216.01 g/mol . It has a topological polar surface area of 44 Ų . The compound is solid at room temperature .科学的研究の応用

Environmental Chemistry and Photodegradation

- Photodegradation of Halogenated Aromatic Nitriles: Studies have investigated the effects of carbonates and soil organic matter on the photodegradation rates of bromoxynil, a compound closely related to 3-Bromo-5-fluoro-2-hydroxybenzonitrile. Carbonates were found to quench the photodegradation process, while soil fulvic acids showed diminishing effects on the rates of photodegradation of bromoxynil in water, acting as photosensitizers during these reactions (Kochany, 1992).

Synthesis and Application in Herbicide Development

- Herbicide Resistance: Research has explored the development of transgenic plants expressing a bacterial detoxification gene for bromoxynil, demonstrating a successful approach to obtaining herbicide resistance. This research highlights the potential for engineering resistance in crops against herbicides based on halogenated benzonitriles (Stalker, Mcbride, & Malyj, 1988).

- Synthesis of Derivatives: Efforts have been made towards the synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid from precursors like 2-amino-6-fluorobenzonitrile, indicating methods that could be relevant for synthesizing and studying derivatives of this compound for various applications (Zhou Peng-peng, 2013).

Photochemistry and Halogen Influence

- Photochemistry of Halogenated Benzene Derivatives: Investigations into the photochemistry of halogenated benzene derivatives, including the effects of halogens on photodegradation and photohydrolysis, provide insight into the behavior of this compound under environmental conditions. These studies reveal the critical influence of substitution patterns on photochemical behavior, highlighting the complexity of reactions involving halogenated aromatic compounds (Clarke, Hill, & Roberts, 1998).

Safety and Hazards

作用機序

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Mode of Action

It is known that the bromine, fluorine, and hydroxy groups on the benzonitrile ring can potentially interact with various biological targets .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also currently unknown .

生化学分析

Biochemical Properties

3-Bromo-5-fluoro-2-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in enzyme activity, receptor signaling, or gene expression. For instance, this compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate a receptor by binding to an allosteric site, enhancing its signaling activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At higher doses, this compound may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects and optimizing its use in experimental settings .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Studies have shown that this compound can localize to the nucleus, cytoplasm, or other organelles, depending on the cellular context and experimental conditions .

特性

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXOWHHWTQZRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)